molecular formula C25H25N3O4S B270582 N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Katalognummer B270582
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: GFYDHQPFIFUYGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BVT.5182, is a novel small molecule compound that has attracted significant interest in the scientific research community due to its potential therapeutic applications. BVT.5182 is a tetrahydroquinoline derivative that was first synthesized in 2011 and has since been the subject of numerous studies investigating its biological properties.

Wirkmechanismus

The precise mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell survival and proliferation. In inflammation, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory gene expression. In neurological disorders, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of inflammatory cells. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and promoting neuronal survival.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used in vitro without causing cell death. Additionally, this compound has been shown to have a broad range of biological effects, making it a useful tool for investigating various disease states. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of this compound with other drugs or compounds. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential therapeutic applications in various disease states.

Synthesemethoden

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a multi-step process that involves the reaction of 2-aminobenzophenone with benzyl isocyanate to form the corresponding benzyl carbamate. This intermediate is then reacted with methylsulfonyl chloride to form the sulfonamide derivative, which is subsequently cyclized with acetic anhydride to form the final tetrahydroquinoline product.

Wissenschaftliche Forschungsanwendungen

N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been investigated for its potential therapeutic applications in a variety of disease states, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, suggesting potential anti-inflammatory effects. In neurological research, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Eigenschaften

Molekularformel

C25H25N3O4S

Molekulargewicht

463.6 g/mol

IUPAC-Name

N-[2-(benzylcarbamoyl)phenyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-33(31,32)28-15-7-10-19-16-20(13-14-23(19)28)24(29)27-22-12-6-5-11-21(22)25(30)26-17-18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,30)(H,27,29)

InChI-Schlüssel

GFYDHQPFIFUYGV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Kanonische SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.